molecular formula C18H19NO2 B14603781 4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one CAS No. 58804-54-9

4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one

Cat. No.: B14603781
CAS No.: 58804-54-9
M. Wt: 281.3 g/mol
InChI Key: WUOVXOZDLOMQFU-UHFFFAOYSA-N
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Description

4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C18H19NO2 This compound is characterized by its pyrrolidinone core structure, which is substituted with benzyl, hydroxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl-substituted amine and a phenyl-substituted ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-5-hydroxy-1-methyl-4-phenyl-2-pyrrolidinone: A closely related compound with slight structural variations.

    4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one analogs: Various analogs with different substituents on the pyrrolidinone ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

58804-54-9

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H19NO2/c1-19-16(20)13-18(17(19)21,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,17,21H,12-13H2,1H3

InChI Key

WUOVXOZDLOMQFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)(CC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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